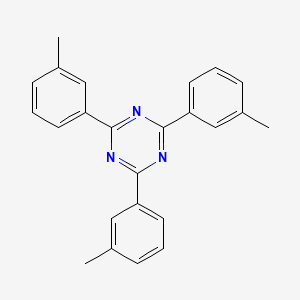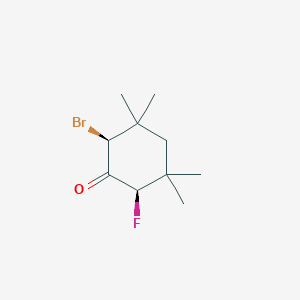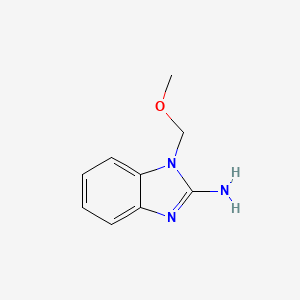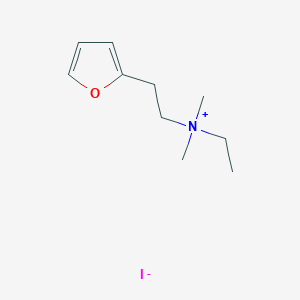
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is known for its unique structure, which includes three 3-methylphenyl groups attached to the triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene as reactants . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can yield the triazine core .
Industrial Production Methods: Industrial production of triazines often involves the condensation of cyanoguanidine with the corresponding nitrile . This method is scalable and efficient, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid when heated with water.
Condensation Reactions: It can participate in condensation reactions with amines, alcohols, and thiols to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Copper carbenoids and ammonium chloride are used in the synthesis of the triazine core.
Major Products Formed:
Cyanuric Acid: Formed through hydrolysis.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of conjugated microporous polymers (CMPs) for photocatalytic hydrogen evolution.
Biology and Medicine:
Industry: It is used in the production of herbicides, dyes, and resins.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- involves its ability to undergo nucleophilic substitution reactions. The nitrogen atoms in the triazine ring act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack . This property is exploited in various applications, such as the synthesis of reactive dyes and herbicides .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(dimethylamino)-1,3,5-triazine:
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form conjugated systems makes it valuable in materials science and photocatalysis .
Eigenschaften
CAS-Nummer |
40679-37-6 |
|---|---|
Molekularformel |
C24H21N3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2,4,6-tris(3-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-19(13-16)22-25-23(20-11-5-8-17(2)14-20)27-24(26-22)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
NSMJMIRBQTZTFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)




![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)


![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)

